molecular formula C14H20O B14598005 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene CAS No. 58877-12-6

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene

Cat. No.: B14598005
CAS No.: 58877-12-6
M. Wt: 204.31 g/mol
InChI Key: VXYRSBADPWZJNZ-UHFFFAOYSA-N
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Description

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-ethylpent-2-en-1-yloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with 3-ethylpent-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the phenol to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the 3-ethylpent-2-en-1-yloxy group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Ethylpent-2-en-1-yl)oxy]benzene
  • 4-Methylphenol
  • 3-Ethylpent-2-en-1-ol

Uniqueness

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

58877-12-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(3-ethylpent-2-enoxy)-4-methylbenzene

InChI

InChI=1S/C14H20O/c1-4-13(5-2)10-11-15-14-8-6-12(3)7-9-14/h6-10H,4-5,11H2,1-3H3

InChI Key

VXYRSBADPWZJNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCOC1=CC=C(C=C1)C)CC

Origin of Product

United States

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